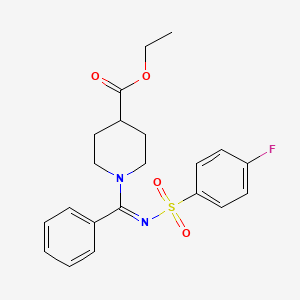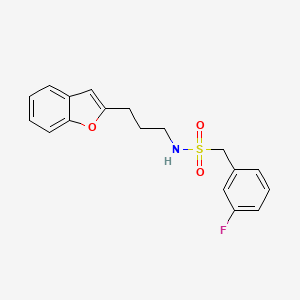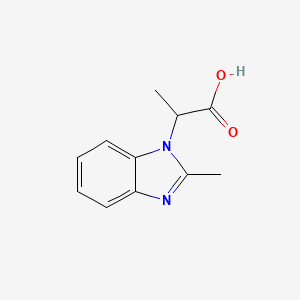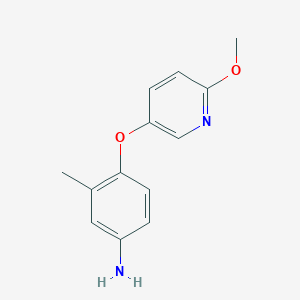![molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9](/img/structure/B2884945.png)
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 298.34 .
Molecular Structure Analysis
The InChI code for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is1S/C18H18O4/c1-2-21-18 (20)12-17 (19)15-8-10-16 (11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a powder with a melting point of 58-62 degrees Celsius .Applications De Recherche Scientifique
Anticancer Agent Development
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate: has been explored for its role in the synthesis of compounds with anticancer properties. Researchers have designed and synthesized derivatives that show promising results as tubulin polymerization inhibitors . These compounds have been evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, showing significant potential as anticancer agents .
EGFR Kinase Inhibition
Derivatives of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate have been studied for their ability to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells. Compounds synthesized from this chemical have shown to inhibit EGFR kinase effectively, suggesting their use as potential EGFR kinase inhibitors in cancer treatment .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding modes at the colchicine-binding site of tubulin protein. This research is vital for drug design, as it helps predict how synthetic derivatives could interact with biological targets to inhibit cancer cell growth .
Antiproliferative Activities
Research has indicated that Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate derivatives can serve as potent antiproliferative agents. They have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri), showing promising results in inhibiting the proliferation of these cells .
Apoptosis Induction
Some synthesized derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death crucial for eliminating cancer cells. This activity has been confirmed through various laboratory techniques, including DAPI staining and phase contrast microscopy, making these derivatives valuable for further research in cancer therapies .
Drug-Likeness and Physicochemical Properties
The derivatives of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate have been evaluated for their drug-likeness and physicochemical properties. Studies suggest that these compounds possess good drug-like properties, which is essential for the development of new pharmaceuticals .
Propriétés
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)


![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B2884867.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)
![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)